molecular formula C10H4F3N B6158053 2-ethynyl-5-(trifluoromethyl)benzonitrile CAS No. 1234790-90-9

2-ethynyl-5-(trifluoromethyl)benzonitrile

Cat. No.: B6158053
CAS No.: 1234790-90-9
M. Wt: 195.1
InChI Key:
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Description

2-ethynyl-5-(trifluoromethyl)benzonitrile is an organic compound with the chemical formula C10H4F3N. It is a key precursor to many functional materials used in various fields of research and industry. This compound is known for its unique structural features, which include an ethynyl group and a trifluoromethyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-5-(trifluoromethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzonitrile derivative.

    Introduction of the Ethynyl Group: This can be achieved through a Sonogashira coupling reaction, where an ethynyl group is introduced using a palladium-catalyzed cross-coupling reaction between an aryl halide and an acetylene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reaction, often involving reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: Palladium-based catalysts for the Sonogashira coupling.

    Solvents: Organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature and Pressure: Controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-ethynyl-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials such as polymers, coatings, and electronic components.

Mechanism of Action

The mechanism of action of 2-ethynyl-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can modulate biological pathways by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-ethynylbenzonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    5-(trifluoromethyl)benzonitrile: Lacks the ethynyl group, affecting its chemical properties and uses.

    2-ethynyl-4-(trifluoromethyl)benzonitrile: Positional isomer with different chemical behavior and applications.

Uniqueness

2-ethynyl-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethynyl-5-(trifluoromethyl)benzonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-bromo-5-(trifluoromethyl)benzonitrile", "Sodium ethynide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium", "Bromoethane", "Ethanol" ], "Reaction": [ "Step 1: Preparation of 2-bromo-5-(trifluoromethyl)benzonitrile by reacting 5-(trifluoromethyl)benzonitrile with bromine in the presence of hydrochloric acid and sodium hydroxide.", "Step 2: Conversion of 2-bromo-5-(trifluoromethyl)benzonitrile to 2-ethynyl-5-(trifluoromethyl)benzonitrile by reacting with sodium ethynide in diethyl ether.", "Step 3: Preparation of ethyl magnesium bromide by reacting magnesium with bromoethane in diethyl ether.", "Step 4: Addition of ethyl magnesium bromide to 2-ethynyl-5-(trifluoromethyl)benzonitrile to form the corresponding alcohol.", "Step 5: Dehydration of the alcohol to form 2-ethynyl-5-(trifluoromethyl)benzonitrile using sulfuric acid in ethanol." ] }

CAS No.

1234790-90-9

Molecular Formula

C10H4F3N

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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